3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide
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Overview
Description
3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrrolidine Moiety: Starting from a suitable pyrimidine derivative, the pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the pyrrolidine-pyrimidine moiety with the sulfonamide-substituted benzene ring using reagents like coupling agents (e.g., EDCI, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial scale.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrimidine moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine.
3,4-dimethyl-N-{[1-(pyrimidin-2-yl)piperidin-2-yl]methyl}benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of a pyrrolidine.
Uniqueness
The uniqueness of 3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,4-dimethyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-6-7-16(11-14(13)2)24(22,23)20-12-15-5-3-10-21(15)17-18-8-4-9-19-17/h4,6-9,11,15,20H,3,5,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKQLBKVHKKWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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